

# Key Pharmacokinetic Parameters of Nefazodone and Metabolites

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## Compound Focus: Nefazodone

CAS No.: 83366-66-9

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The table below summarizes essential quantitative data for **nefazodone** and its primary active metabolites [1] [2] [3].

Compound	Elimination Half-Life (Mean)	Relative Steady-State AUC (Multiple of Nefazodone)	Protein Binding
Nefazodone	2 - 4 hours	(Reference)	>99% [1] [4]
Hydroxynefazodone (HO-NEF)	1.5 - 4 hours	0.4	Information missing
meta-Chlorophenylpiperazine (mCPP)	4 - 8 hours	0.07	Information missing
Triazoledione (TD)	18 hours	4.0	Information missing

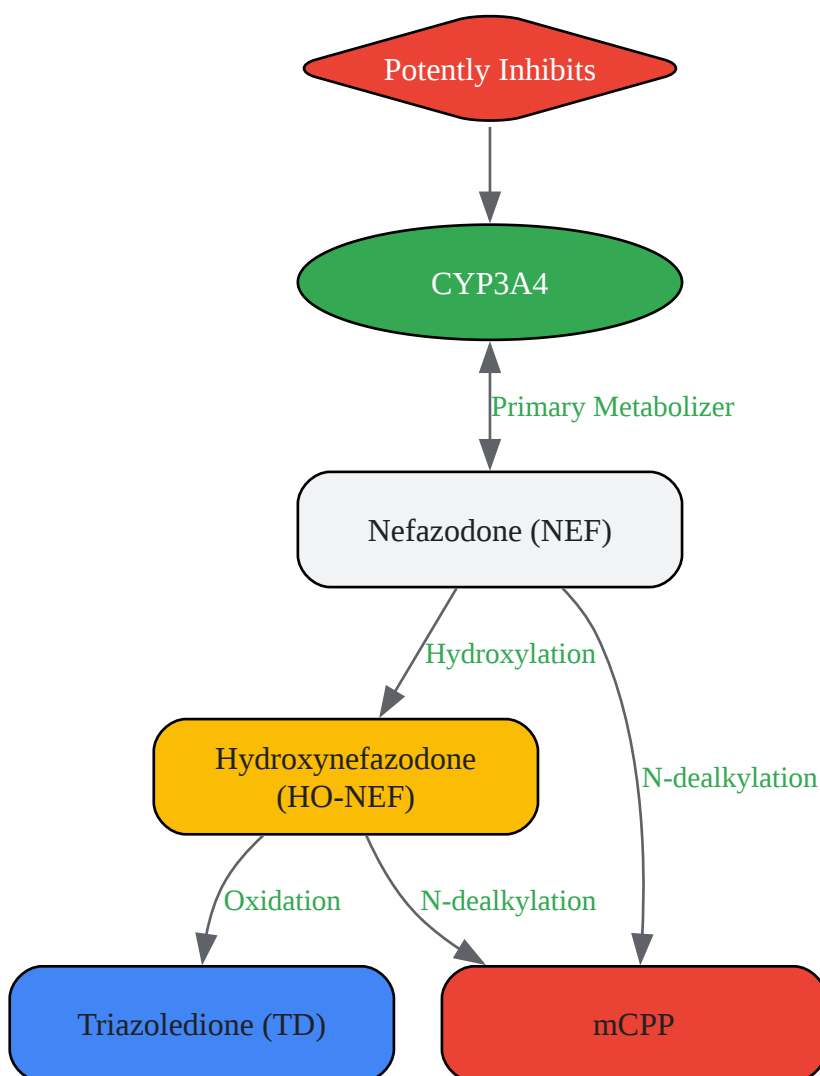
## Additional Pharmacokinetic Notes:

- Bioavailability:** Absolute oral bioavailability is low (~20%) and variable due to extensive first-pass metabolism [1] [2].

- **Nonlinear Kinetics:** **Nefazodone** exhibits nonlinear pharmacokinetics. Increases in dose lead to a greater-than-proportional increase in AUC and Cmax [1] [3].
- **Time to Steady-State:** Steady-state plasma concentrations are typically attained within **4 to 5 days** of initiating or changing a BID dose [1].

## Metabolic Pathways and Drug Interactions

**Nefazodone** is extensively metabolized in the liver [1] [5]. The following diagram illustrates its primary metabolic pathways and key interactions.



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### Key Interaction and Metabolite Notes:

- **Primary Enzyme:** Metabolism is mediated primarily by the **Cytochrome P450 3A4 (CYP3A4)** isoenzyme [5].
- **Enzyme Inhibition: Nefazodone** and its metabolite HO-NEF are **potent inhibitors of CYP3A4**. This is a major mechanism for drug-drug interactions [2] [5].
- **Metabolite Activity:**
  - **HO-NEF:** Pharmacological profile is qualitatively and quantitatively similar to the parent drug [1].
  - **Triazoledione (TD):** Similar profile but less potent; high plasma levels contribute to overall efficacy [5].
  - **mCPP:** A 5-HT<sub>2C</sub> agonist, which contrasts with the antagonist activity of NEF. It may contribute to side effects like anxiety if it accumulates [5].

## Critical Safety and Therapeutic Monitoring

The most significant risk is hepatotoxicity, which dictates strict monitoring protocols.

- **Boxed Warning for Hepatotoxicity: Nefazodone** carries a black box warning for life-threatening liver failure. The estimated rate is about **1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years** [1] [6].
- **Therapeutic Monitoring Protocol:**
  - **Baseline:** Do not initiate therapy in individuals with active liver disease or elevated serum transaminases [1].
  - **During Treatment:** Patients should be advised to immediately report symptoms of liver dysfunction (e.g., jaundice, anorexia, GI complaints, malaise) [1].
  - **Discontinuation Criteria:** Permanently discontinue **nefazodone** if signs of liver failure appear or if serum AST or ALT levels increase to **≥3 times the upper limit of normal**. Do not re-treat these patients [1].

## Research and Troubleshooting Considerations

- **Clinical Context:** A recent FDA-declared shortage (2020-2022) led to most patients switching to other antidepressants like trazodone, with low rates of returning to **nefazodone** post-shortage. This may impact patient recruitment for clinical studies [7] [8].
- **Unique Profile:** Despite its risks, **nefazodone** remains of research interest due to its unique mechanism (SARI), lower incidence of sexual side effects compared to SSRIs, and potential benefits for anxiety and sleep disturbances in conditions like PTSD [6].

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